6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one
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Overview
Description
6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with a pyridine derivative in the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds containing the pyridine ring with various functional groups.
Uniqueness
6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one is a compound within the quinazolinone family, notable for its diverse biological activities, particularly in cancer therapy and angiogenesis inhibition. This article reviews its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a quinazolin-4-one core with methoxy groups at the 6 and 7 positions and a pyridine vinyl moiety. This structure is crucial for its biological activity.
The primary mechanism of action for this compound involves inhibition of various kinases, particularly those involved in angiogenesis such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition leads to reduced endothelial cell proliferation and migration, which are critical for tumor growth and metastasis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions of the quinazoline ring significantly affect biological activity:
- C-6 and C-7 Positions : The presence of methoxy groups at C-6 and C-7 enhances the compound's affinity for VEGFR-2.
- Pyridine Moiety : The vinyl group linked to the pyridine enhances interaction with target receptors, increasing overall potency.
- Substituent Variability : The introduction of halogens or larger substituents at various positions can either enhance or diminish activity depending on their size and electronic properties .
Case Studies
Recent studies have provided insights into the efficacy of this compound:
Study 1: Antitumor Efficacy
A study evaluated the compound's efficacy in vivo using Calu-6 lung carcinoma xenografts. Results showed a dose-dependent reduction in tumor size, achieving up to 79% inhibition with a regimen of 100 mg/kg daily for 21 days. The study highlighted the compound's potential as a therapeutic agent in oncology .
Study 2: Angiogenesis Inhibition
In vitro assays demonstrated that this compound effectively inhibited VEGF-induced proliferation in HUVECs with an IC50 value of 4 nM. This suggests its potential use in antiangiogenic therapies, particularly in treating solid tumors where angiogenesis plays a crucial role .
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-pyridin-3-ylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-8-12-13(9-15(14)23-2)19-16(20-17(12)21)6-5-11-4-3-7-18-10-11/h3-10H,1-2H3,(H,19,20,21)/b6-5+ |
InChI Key |
ITZIVKKUULXAGY-AATRIKPKSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CN=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C=CC3=CN=CC=C3)OC |
Origin of Product |
United States |
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